molecular formula C6H7N3O2 B8081875 (1-hydroxypyridin-4-ylidene)-nitrosomethanamine

(1-hydroxypyridin-4-ylidene)-nitrosomethanamine

Cat. No.: B8081875
M. Wt: 153.14 g/mol
InChI Key: DYPGYCQXSLMOIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound with the identifier “(1-hydroxypyridin-4-ylidene)-nitrosomethanamine” is known as Pyridine-4-carboxamidoxime N-oxide. It is a derivative of pyridine, a basic heterocyclic organic compound with the chemical formula C5H5N. Pyridine derivatives are widely used in pharmaceuticals, agrochemicals, and as solvents and reagents in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

Pyridine-4-carboxamidoxime N-oxide can be synthesized through the following steps:

    Starting Material: Pyridine-4-carboxylic acid.

    Conversion to Amidoxime: The carboxylic acid group is converted to an amidoxime group using hydroxylamine hydrochloride in the presence of a base such as sodium carbonate.

    Oxidation: The amidoxime is then oxidized to the N-oxide form using an oxidizing agent like hydrogen peroxide or m-chloroperbenzoic acid.

Industrial Production Methods

Industrial production of Pyridine-4-carboxamidoxime N-oxide typically involves large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity while minimizing by-products and waste.

Chemical Reactions Analysis

Types of Reactions

Pyridine-4-carboxamidoxime N-oxide undergoes various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of nitroso and nitro derivatives.

    Reduction: Reduction reactions can convert the N-oxide back to the parent amidoxime or further to the amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the N-oxide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles such as amines, thiols, and halides.

Major Products Formed

    Oxidation: Nitroso and nitro derivatives.

    Reduction: Parent amidoxime, amine derivatives.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

Pyridine-4-carboxamidoxime N-oxide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis for the preparation of other pyridine derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of Pyridine-4-carboxamidoxime N-oxide involves its interaction with various molecular targets and pathways. The N-oxide group can participate in redox reactions, influencing the compound’s reactivity and biological activity. The compound’s effects are mediated through its ability to form reactive intermediates that can interact with cellular components, leading to various biological outcomes.

Comparison with Similar Compounds

Similar Compounds

    Pyridine-4-carboxamide: Lacks the N-oxide group, resulting in different chemical and biological properties.

    Pyridine-4-carboxylic acid: The parent compound, which can be converted to the amidoxime and N-oxide derivatives.

    Pyridine-4-carboxamidoxime: The precursor to the N-oxide form.

Uniqueness

Pyridine-4-carboxamidoxime N-oxide is unique due to the presence of the N-oxide group, which imparts distinct chemical reactivity and biological activity compared to its non-oxidized counterparts. This uniqueness makes it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

(1-hydroxypyridin-4-ylidene)-nitrosomethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3O2/c7-6(8-10)5-1-3-9(11)4-2-5/h1-4,11H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYPGYCQXSLMOIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=CC1=C(N)N=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CN(C=CC1=C(N)N=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.